2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate 2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
Brand Name: Vulcanchem
CAS No.: 68539-16-2
VCID: VC0010040
InChI: InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1
SMILES: CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O
Molecular Formula: C12H20O8
Molecular Weight: 292.28 g/mol

2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate

CAS No.: 68539-16-2

Main Products

VCID: VC0010040

Molecular Formula: C12H20O8

Molecular Weight: 292.28 g/mol

2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate - 68539-16-2

CAS No. 68539-16-2
Product Name 2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
Molecular Formula C12H20O8
Molecular Weight 292.28 g/mol
IUPAC Name (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
Standard InChI InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1
Standard InChIKey ZFQRGFMVXLSLKZ-QCILGFJPSA-N
Isomeric SMILES CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O
SMILES CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O
Canonical SMILES CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O
Synonyms (-)-2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO-2-HEXULOFURANOSONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO
PubChem Compound 16211407
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator